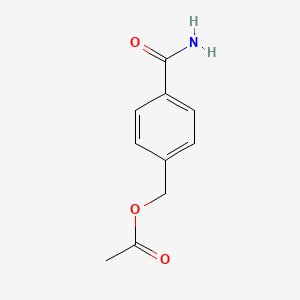
(4-Carbamoylphenyl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Carbamoylphenyl)methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Carbamoylphenyl)methyl acetate can be achieved through the esterification of 4-carbamoylphenylmethanol with acetic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
4-Carbamoylphenylmethanol+Acetic AcidH2SO4(4-Carbamoylphenyl)methyl acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by utilizing microwave energy to heat the reaction mixture. Parameters such as microwave power, catalyst concentration, and reaction time are carefully controlled to achieve optimal results .
Chemical Reactions Analysis
Types of Reactions
(4-Carbamoylphenyl)methyl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-carbamoylphenylmethanol and acetic acid.
Reduction: Reduction of the ester can produce the corresponding alcohol, 4-carbamoylphenylmethanol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Amines or other nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Hydrolysis: 4-Carbamoylphenylmethanol and acetic acid.
Reduction: 4-Carbamoylphenylmethanol.
Substitution: Various amides depending on the nucleophile used.
Scientific Research Applications
(4-Carbamoylphenyl)methyl acetate has diverse applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various therapeutic agents.
Materials Science: It is used in the development of novel materials with specific properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Carbamoylphenyl)methyl acetate involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways . The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl Acetate: A simple ester with similar chemical properties but different applications.
Methyl Butyrate: Another ester with distinct aroma and flavor properties.
Uniqueness
Properties
CAS No. |
650602-26-9 |
|---|---|
Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(4-carbamoylphenyl)methyl acetate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)14-6-8-2-4-9(5-3-8)10(11)13/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
MSMMVTVLMJIQHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


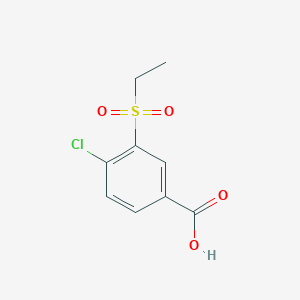
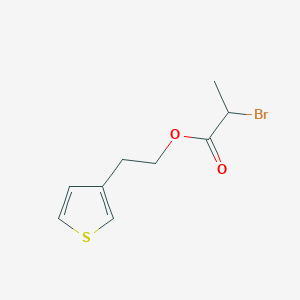
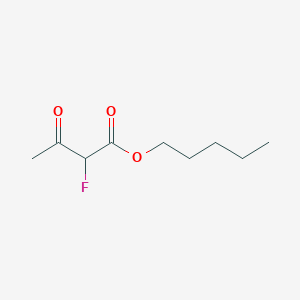
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}hex-4-ynal](/img/structure/B12605915.png)
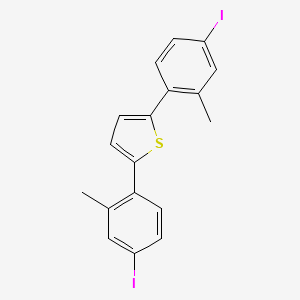
![3-(2-Amino-4-ethoxypyrido[3,2-d]pyrimidin-6-yl)benzonitrile](/img/structure/B12605929.png)
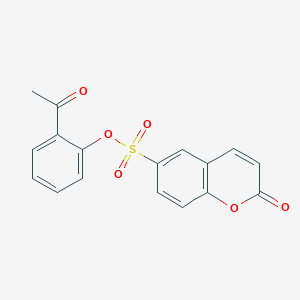
![tert-Butyl(dimethyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12605937.png)
![1,3-Bis{2-[(naphthalen-2-yl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12605943.png)
![1-[2-(2-Bromophenyl)ethenyl]-2-iodo-4,5-dimethoxybenzene](/img/structure/B12605945.png)
![1,4-Diazabicyclo[2.2.2]octane;octanedioic acid](/img/structure/B12605947.png)
![9-[2-(Methanesulfonyl)ethenyl]anthracene](/img/structure/B12605962.png)
![Benzonitrile, 4-[3-[(4-cyanophenyl)methyl]-4-oxo-2-thiazolidinyl]-](/img/structure/B12605963.png)
![4-Bromo-6-[2-(1H-1,2,4-triazol-5-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605974.png)
